molecular formula C37H36N2O7 B14225923 Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone CAS No. 631897-28-4

Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone

Katalognummer: B14225923
CAS-Nummer: 631897-28-4
Molekulargewicht: 620.7 g/mol
InChI-Schlüssel: FJUWTEVEOKSIQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the synthesis of advanced epoxy resins and polymers due to its high reactivity and stability. The compound’s structure includes multiple oxirane (epoxy) groups, which are highly reactive and can undergo various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone typically involves the reaction of 4,4’-diaminodiphenyl ether with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with bisphenol A to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of highly reactive intermediates that can further react with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other advanced materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is unique due to its multiple oxirane groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds. This makes it particularly valuable in the synthesis of high-performance materials .

Eigenschaften

CAS-Nummer

631897-28-4

Molekularformel

C37H36N2O7

Molekulargewicht

620.7 g/mol

IUPAC-Name

bis[4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]phenyl]methanone

InChI

InChI=1S/C37H36N2O7/c40-37(25-1-9-29(10-2-25)45-31-13-5-27(6-14-31)38(17-33-21-41-33)18-34-22-42-34)26-3-11-30(12-4-26)46-32-15-7-28(8-16-32)39(19-35-23-43-35)20-36-24-44-36/h1-16,33-36H,17-24H2

InChI-Schlüssel

FJUWTEVEOKSIQC-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N(CC7CO7)CC8CO8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.